molecular formula C17H24N2O2 B3076917 N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine CAS No. 1042587-61-0

N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

Cat. No.: B3076917
CAS No.: 1042587-61-0
M. Wt: 288.4 g/mol
InChI Key: KGVSMRJDDOVDOL-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can be compared with other similar compounds, such as:

  • N-[1-(1-benzofuran-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)amine
  • N-[1-(1-benzofuran-2-yl)ethyl]-N-(4-morpholin-4-ylbutyl)amine

These compounds share a similar core structure but differ in the length and position of the morpholine ring. The unique combination of the benzofuran and morpholine moieties in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14(17-13-15-5-2-3-6-16(15)21-17)18-7-4-8-19-9-11-20-12-10-19/h2-3,5-6,13-14,18H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSMRJDDOVDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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